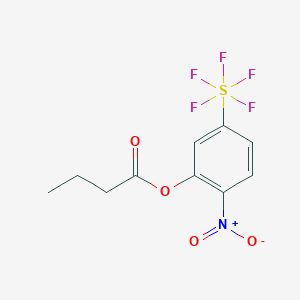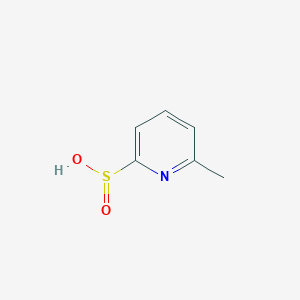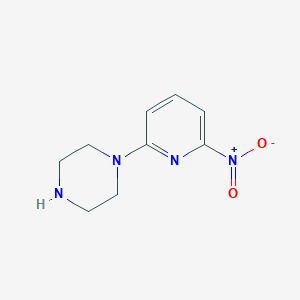
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine is an organic compound characterized by the presence of bromine, methoxy, and phenoxy groups attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine typically involves the bromination of 4-methoxyphenol followed by a nucleophilic substitution reaction with 1-bromo-2-propanol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the bromination process. The final step involves the amination of the intermediate product using ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of de-brominated or de-methoxylated products.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy compounds.
Applications De Recherche Scientifique
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target proteins, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenoxy)propan-1-amine
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine is unique due to the presence of two bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13Br2NO2 |
|---|---|
Poids moléculaire |
339.02 g/mol |
Nom IUPAC |
2-(2,5-dibromo-4-methoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H13Br2NO2/c1-6(5-13)15-10-4-7(11)9(14-2)3-8(10)12/h3-4,6H,5,13H2,1-2H3 |
Clé InChI |
ZHQQPGZEIIAHCX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)OC1=C(C=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


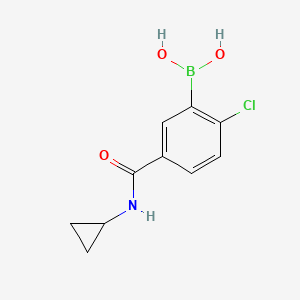
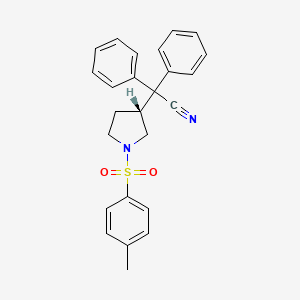
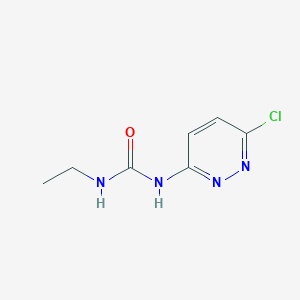

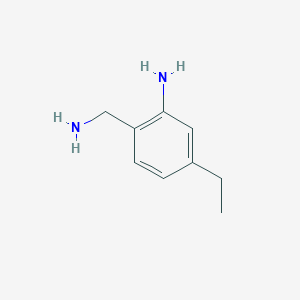
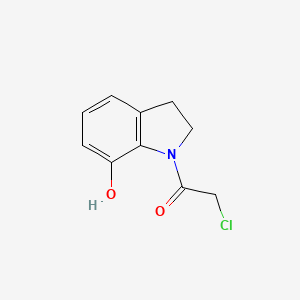

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
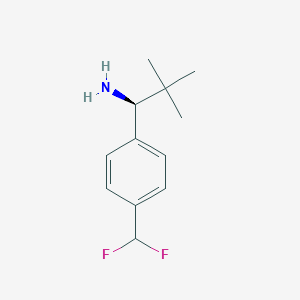
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
